molecular formula C14H14ClFN2O B6345835 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1354939-49-3

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6345835
CAS No.: 1354939-49-3
M. Wt: 280.72 g/mol
InChI Key: TUHLBOMPLARYQJ-UHFFFAOYSA-N
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Description

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, reacting 4-fluorophenylhydrazine with butyl acetoacetate under acidic or basic conditions can yield the pyrazole core.

    Formylation: The formyl group at the 4-position is typically introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often facilitated by a catalyst or base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: 3-Butyl-5-azido-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects. The exact molecular targets and pathways would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-Butyl-5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of a fluorine atom, potentially altering its chemical properties and applications.

    3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Has an additional chlorine atom, which could influence its chemical behavior and interactions.

Uniqueness

The presence of the fluorine atom in 3-Butyl-5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde imparts unique electronic and steric properties, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds without the fluorine substituent. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-butyl-5-chloro-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O/c1-2-3-4-13-12(9-19)14(15)18(17-13)11-7-5-10(16)6-8-11/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHLBOMPLARYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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